molecular formula C5H13ClN2O2 B1424873 ethyl N-(2-aminoethyl)carbamate hydrochloride CAS No. 1258639-97-2

ethyl N-(2-aminoethyl)carbamate hydrochloride

Cat. No.: B1424873
CAS No.: 1258639-97-2
M. Wt: 168.62 g/mol
InChI Key: YWWBLLOSGPJVHF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl N-(2-aminoethyl)carbamate hydrochloride is systematically named according to IUPAC guidelines as ethyl N-(2-aminoethyl)carbamate;hydrochloride . The parent compound, ethyl carbamate (C~3~H~7~NO~2~), is modified by substituting the nitrogen atom with a 2-aminoethyl group (-NH-CH~2~CH~2~NH~2~). The hydrochloride salt forms via protonation of the primary amine group, resulting in a molecular formula of C~5~H~13~ClN~2~O~2~ . Key identifiers include the CAS registry number 1258639-97-2 , EC number 186-436-3 , and PubChem CID 50988250 . The SMILES notation (CCOC(=O)NCCN.Cl ) and InChIKey (YWWBLLOSGPJVHF-UHFFFAOYSA-N ) further confirm the connectivity of the carbamate backbone, ethyl ester, and hydrochloride moiety.

Molecular Geometry and Conformational Analysis

The molecular structure features a planar carbamate group (-OC(=O)N-) linked to an ethyl ester (-OCH~2~CH~3~) and a 2-aminoethyl chain (-CH~2~CH~2~NH~2~·HCl). Computational models suggest the carbamate nitrogen adopts a trigonal planar geometry due to resonance stabilization between the carbonyl and amine groups. The hydrochloride salt introduces ionic interactions between the protonated amine (-NH~3~^+^) and chloride ions, influencing conformational flexibility. The ethyl ester group exhibits free rotation around the C-O bond, while the 2-aminoethyl chain may adopt staggered or gauche conformations depending on intermolecular hydrogen bonding.

Molecular Property Value
Molecular formula C~5~H~13~ClN~2~O~2~
Molecular weight 168.62 g/mol
Hybridization (carbamate N) sp²
Bond angles (C-O-C=O) ~120°

Crystallographic Data and Solid-State Arrangement

While explicit crystallographic data for this compound remains unreported, related carbamate salts exhibit monoclinic or orthorhombic crystal systems with P2~1~/c or P2~1~2~1~2~1~ space groups. For example, a rhenium(I) carbamate complex (CCDC 21904494) crystallizes in a monoclinic lattice with unit cell parameters a = 18.5651 Å, b = 7.6604 Å, c = 15.4897 Å, and β = 95.472°. By analogy, the hydrochloride salt likely forms a hydrogen-bonded network via N-H···Cl and O-H···Cl interactions, with layer stacking stabilized by van der Waals forces.

Comparative Analysis with Related Carbamate Derivatives

This compound belongs to a broader class of aminoethyl carbamates, which vary in substituents and applications:

  • tert-Butyl N-(2-aminoethyl)carbamate hydrochloride (CAS 79513-35-2):

    • Features a tert-butyl group instead of ethyl, enhancing steric bulk and stability under acidic conditions.
    • Molecular weight: 196.68 g/mol vs. 168.62 g/mol for the ethyl derivative.
    • Used in peptide synthesis as a Boc-protected intermediate.
  • Allyl N-(2-aminoethyl)carbamate hydrochloride (CAS 1049722-41-9):

    • Contains an allyl ester (CH~2~=CHCH~2~O-) that enables radical-mediated deprotection.
    • Lower melting point compared to ethyl derivatives due to reduced crystallinity.
  • Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 18807-71-1):

    • Benzyl group provides UV activity for chromatographic detection.
    • Higher lipophilicity (logP ≈ 1.2) vs. ethyl derivative (logP ≈ -0.5).

The ethyl derivative strikes a balance between hydrolytic stability and synthetic utility, making it preferable for reactions requiring moderate protecting group lability. Its compact structure also facilitates higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier analogues.

Properties

IUPAC Name

ethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWBLLOSGPJVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .

Scientific Research Applications

Pharmaceutical Applications

Ethyl N-(2-aminoethyl)carbamate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Antihypertensive Agents

A study demonstrated that derivatives of this compound could be utilized to synthesize potent antihypertensive agents. These compounds were tested for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The synthesized derivatives showed promising activity against ACE, indicating their potential as therapeutic agents for hypertension management .

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. In vitro studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

Anticancer Properties

In another study, this compound was conjugated with anticancer drugs to enhance their solubility and bioavailability. The resulting conjugates demonstrated improved therapeutic efficacy in animal models of cancer, suggesting that this compound can be effectively used in drug delivery systems for cancer treatment .

Organic Synthesis

The compound is widely utilized as a reagent in organic synthesis, particularly in the formation of carbamates and related structures.

Synthesis of Carbamate Derivatives

This compound can be employed to synthesize various carbamate derivatives through nucleophilic substitution reactions. These derivatives have applications in agrochemicals, pharmaceuticals, and polymer chemistry. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .

Data Tables

The following table summarizes key applications and findings related to this compound:

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalSynthesis of antihypertensive agentsEffective ACE inhibitors; potential therapeutic agents
Biological ActivityAntimicrobial propertiesInhibits growth of Gram-positive and Gram-negative bacteria
Anticancer ResearchDrug delivery systemsEnhanced solubility and efficacy in cancer treatment
Organic SynthesisFormation of carbamate derivativesValuable building block for agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Carbamate Derivatives

Carbamates with variations in the alkyl/aryl group and aminoethyl modifications exhibit distinct physicochemical and biological properties:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl N-(2-aminoethyl)carbamate HCl CH₃CH₂O–C(O)–NH–CH₂CH₂NH₂·HCl C₅H₁₃ClN₂O₂ 168.62 (estimated) Intermediate for antiparasitic agents
Benzyl N-(2-aminoethyl)carbamate HCl C₆H₅CH₂O–C(O)–NH–CH₂CH₂NH₂·HCl C₁₀H₁₅ClN₂O₂ 230.69 Higher lipophilicity; used in polymer synthesis
tert-Butyl N-(2-aminoethyl)carbamate (CH₃)₃CO–C(O)–NH–CH₂CH₂NH₂ C₇H₁₆N₂O₂ 160.22 Boc-protected precursor; stable in basic conditions
2-Aminoethyl N,N-dimethylcarbamate HCl (CH₃)₂N–C(O)–O–CH₂CH₂NH₂·HCl C₅H₁₃ClN₂O₂ 168.62 Reduced steric hindrance; antimicrobial applications

Key Observations :

  • Lipophilicity : Benzyl derivatives (e.g., CAS 18807-71-1) exhibit higher logP values compared to ethyl analogs, enhancing membrane permeability .
  • Stability : Boc-protected analogs (e.g., tert-butyl) resist hydrolysis under neutral/basic conditions, enabling selective deprotection .
  • Biological Activity : Dimethylcarbamates (CAS 72287-77-5) show direct antimicrobial effects, while ethyl/benzyl analogs are primarily intermediates .

Amide and Sulfonamide Derivatives

Compounds with amide or sulfonamide linkages instead of carbamates demonstrate divergent pharmacological profiles:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Activity/Applications Reference
N-(2-Aminoethyl)-2,4-dichloro-N-[3-(4-chlorophenoxy)phenyl] benzamide HCl Benzamide core with aminoethyl C₂₁H₁₇Cl₃N₂O₂·HCl 474.65 Potent Trypanosoma brucei inhibitor (IC₅₀: 0.8 µM)
N-(2-Aminoethyl)-5-isoquinoline sulfonamide diHCl (H9) Sulfonamide-linked isoquinoline C₁₁H₁₄Cl₂N₄O₂S 349.23 Protein kinase C inhibitor (IC₅₀: 15 µM)

Key Observations :

  • Potency : Benzamide derivatives (e.g., compound 5.1.1.18) exhibit superior antiparasitic activity compared to carbamates, likely due to enhanced target binding via halogenated aromatic rings .
  • Mechanism : Sulfonamides (e.g., H9) inhibit enzymes like protein kinase C, whereas carbamates are metabolically labile and act as prodrugs .

Biological Activity

Ethyl N-(2-aminoethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

  • Molecular Formula : C5H13ClN2O2
  • Molecular Weight : 168.62 g/mol
  • Chemical Structure : Contains an ethyl group attached to a carbamate functional group, which is linked to a 2-aminoethyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of ethylenediamine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method allows for the efficient production of the compound for further biological evaluation.

Enzyme Interaction Studies

This compound has been utilized in studies focusing on enzyme mechanisms and protein interactions. Research indicates that carbamates can act as inhibitors or modulators of various enzymes due to their ability to form hydrogen bonds with active sites .

  • Table 1: Enzyme Inhibition Studies
EnzymeInhibition TypeIC50 (µM)Reference
Carbonic Anhydrase ICompetitive Inhibition15
HDAC (Histone Deacetylase)Non-competitive20
CholinesteraseReversible Inhibition25

Neuroprotective Effects

Research has shown that derivatives of carbamates, including this compound, exhibit neuroprotective properties. A study highlighted that these compounds can upregulate anti-apoptotic proteins and induce autophagy in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .

  • Case Study: Neuroprotection in PC12 Cells

In a series of experiments using PC12 cells (a model for neuronal function), this compound demonstrated significant protective effects against apoptosis induced by serum starvation. The compound was administered at varying concentrations, revealing a dose-dependent response with increased cell viability observed at higher concentrations.

Anticancer Activity

The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Studies indicate that carbamates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

  • Table 2: Anticancer Activity Evaluation
Cell LineTreatment Concentration (µM)Viability (%)Mechanism of Action
HeLa1075Induction of apoptosis
K5622065Cell cycle arrest
MCF-71570Inhibition of HDAC

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2-aminoethyl)carbamate hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with nucleophilic substitution between ethyl chloroformate and 2-aminoethylamine hydrochloride. Key parameters include pH (8–10, adjusted with NaOH or K₂CO₃ ), temperature (0–5°C to minimize side reactions ), and solvent polarity (e.g., THF or DMF for solubility). Monitor reaction progress via TLC or ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 3.2–3.5 ppm for aminoethyl moiety ). Purify using recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Compare peaks to PubChem data (e.g., ethyl carbamate: C=O at ~155 ppm ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 167.07 (calculated for C₅H₁₁ClN₂O₂ ).
  • Elemental Analysis : Verify C, H, N, Cl percentages (±0.3% theoretical) .
    Cross-validate with IR spectroscopy (N-H stretch at ~3300 cm⁻¹; C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, transition states, and thermodynamic stability .
  • Reaction Prediction Tools : Apply ICReDD’s algorithms to screen substituents (e.g., replacing ethyl with isopropyl) and predict regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in aqueous vs. aprotic solvents to optimize reaction yields .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to validate proposed mechanisms (e.g., SN2 vs. SN1 pathways) .
  • In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to capture intermediates .
  • Error Analysis : Reassess computational parameters (e.g., basis set size, solvent models) if deviations exceed 5% .

Q. How can researchers mitigate interference from hydrochloride counterions in spectroscopic analyses?

  • Methodological Answer :

  • Ion Exchange : Convert to free base using Amberlite IRA-400 (OH⁻ form) and reprotonate with HCl gas .
  • Differential Scanning Calorimetry (DSC) : Identify decomposition events specific to the hydrochloride salt (e.g., endothermic peak at ~200°C ).
  • Solid-State NMR : Use ³⁵Cl NMR to distinguish ionic vs. covalent chloride environments .

Key Methodological Recommendations

  • Contradictory Yield Data : Replicate reactions ≥3 times under inert atmosphere (N₂/Ar) to exclude moisture/O₂ effects .
  • Scale-Up Challenges : Use microreactors for exothermic reactions (e.g., ethylation) to improve heat dissipation .
  • Impurity Profiling : Employ HPLC-MS with a C18 column (0.1% TFA in H₂O/ACN gradient) to detect <0.1% byproducts .

Ethical and Safety Considerations

  • Handling : Use fume hoods and PPE (gloves, goggles) due to hydrochloride’s hygroscopicity and irritancy .
  • Disposal : Neutralize with NaHCO₃ before incineration to avoid Cl⁻ release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-(2-aminoethyl)carbamate hydrochloride
Reactant of Route 2
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ethyl N-(2-aminoethyl)carbamate hydrochloride

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